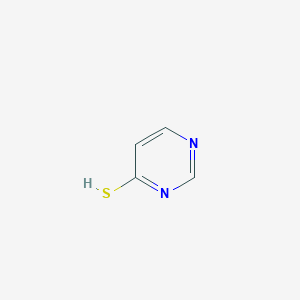

pyrimidine-4-thiol

Description

Properties

IUPAC Name |

pyrimidine-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAXHFMCFLLMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CN=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine-4-thiol can be synthesized through several methods. One common approach involves the reaction of 4-chloropyrimidine with thiourea under basic conditions to yield this compound. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-4-thiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pyrimidine-4-sulfonic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of this compound can yield pyrimidine-4-thione, a compound with a double-bonded sulfur atom.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

Oxidation: Pyrimidine-4-sulfonic acid.

Reduction: Pyrimidine-4-thione.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Pyrimidine-4-thiol derivatives have shown promising antimicrobial properties against a variety of pathogens, including bacteria and fungi.

Case Studies:

- A study synthesized novel pyrimidine derivatives and evaluated their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the pyrimidine ring significantly enhanced antimicrobial efficacy, with some compounds exhibiting activity comparable to standard antibiotics .

- Another investigation focused on the photocatalytic arylation of pyrido[2,3-d]this compound, revealing its potential to inhibit the growth of disease-causing yeasts and fungi .

Data Table: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| 4-Thiophenyl-Pyrazole | E. coli | Moderate |

| 2-Amino-4,6-disubstituted Pyrimidines | B. subtilis | High |

| Pyrido[2,3-d]this compound | Candida albicans | Strong |

Anticancer Research

This compound and its derivatives have been explored for their anticancer properties, particularly in targeting various cancer cell lines.

Case Studies:

- A study reported the synthesis of thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine, which were evaluated for their selectivity against cancer cells. The most effective compounds showed significant cytotoxicity against human pancreatic cancer and glioblastoma cell lines .

- Another research highlighted the design of new pyrimidine derivatives that demonstrated potent antiproliferative activity in multiple cancer cell lines during NCI-60 screening .

Data Table: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-Thiophenyl-Pyrazole | HOP-92 (NSCL) | 10 |

| 3,4,5-Trimethoxyphenyl Thiazole | HCT-116 (Colorectal) | 40.87 |

| 6-(Substituted Aryl)-1H-Pyrimidine | SK-BR-3 (Breast) | 46.14 |

Antiviral Applications

The antiviral potential of this compound has also been investigated, particularly regarding its inhibitory effects on viral enzymes.

Case Studies:

- Research has shown that pyrimidine thioethers can inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. The synthesized compounds demonstrated varying degrees of inhibitory activity against wild-type HIV-1 RT .

- Additionally, recent studies have explored the ability of certain pyrimidine derivatives to act as dual inhibitors targeting both EGFR and VEGFR pathways, which are crucial in viral pathogenesis and cancer progression .

Data Table: Antiviral Activity of Pyrimidine Derivatives

| Compound | Virus Type | Inhibition (%) |

|---|---|---|

| Pyrimidine Thioether | HIV-1 | 75 |

| Dual EGFR/VEGFR Inhibitors | Various Viral Strains | Moderate |

Mechanism of Action

The mechanism of action of pyrimidine-4-thiol and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The sulfur atom in this compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: Pyrimidine-2-Thiol

Pyrimidine-2-thiol, an isomer with the thiol group at the 2-position, demonstrates distinct applications. For example, 1-amino-4,4,6-trimethyl pyrimidine-2-thiol is used as a spectrophotometric reagent for bismuth(III) detection, forming a 1:4 (Bi:ligand) complex with λₘₐₓ at 470 nm . In contrast, pyrimidine-4-thiol derivatives are primarily explored for therapeutic purposes, highlighting how thiol positioning alters functionality.

Fused-Ring Derivatives

Thieno[2,3-d]this compound

Thieno-fused derivatives, such as 5-phenyl-thieno[2,3-d]this compound (C₁₂H₈N₂S₂, CAS 182198-89-6), incorporate a thiophene ring, enhancing π-conjugation and electronic properties . Substituents like methyl groups (e.g., 6-methylthieno[2,3-d]this compound, CAS 25710-07-0) further modulate solubility and reactivity .

Pyrazolo[3,4-d]this compound

Pyrazole-fused derivatives, such as 1-benzyl-1H-pyrazolo[3,4-d]this compound (C₁₂H₁₀N₄S), show enhanced anticancer and antimicrobial activities due to the fused pyrazole ring’s electron-withdrawing effects . Electrophilic substitutions (e.g., bromination) at C-3 further diversify their chemical space .

Pyrrolo[2,3-d]this compound

7H-Pyrrolo[2,3-d]this compound derivatives act as Janus kinase (JAK-3) inhibitors, indicating specialized roles in immune regulation compared to broader-spectrum this compound analogues .

Substituent Effects

- Alkyl/Aryl Groups: Derivatives like 2-phenethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]this compound (MW 326.48) incorporate bulky substituents, improving lipophilicity and target binding .

- Methylsulfanyl Groups : 1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine exhibits π–π stacking in crystal structures, influencing solid-state reactivity .

Q & A

Q. What are the common synthetic routes for pyrimidine-4-thiol derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, electrophilic cyanation of this compound derivatives using reagents like p-toluenesulfonyl cyanide (TSCN) in tetrahydrofuran (THF) with sodium hydride as a base yields thiocyanate intermediates, which can be further functionalized . Optimization involves adjusting solvent polarity, reaction temperature (e.g., 0–60°C), and stoichiometry of reagents to improve yield and purity. Recrystallization or column chromatography is recommended for purification .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming structural integrity, particularly for distinguishing thiol (-SH) and methylthio (-SMe) groups. Aromatic protons in pyrimidine rings typically resonate at δ 7.5–9.0 ppm .

- X-ray Crystallography : Used to resolve crystal structures and confirm substituent positions, as demonstrated for 1-methyl-4-methylsulfanyl-pyrazolo[3,4-d]pyrimidine derivatives .

- HPLC : Employed for purity assessment, with mobile phases like acetonitrile/water (70:30) and UV detection at 245–276 nm .

Q. How can solubility challenges of this compound derivatives in aqueous buffers be addressed?

this compound derivatives often require organic solvents (e.g., DMSO, ethanol) for initial dissolution due to low aqueous solubility. Stock solutions (e.g., 30 mg/mL in DMSO) can be diluted into PBS (pH 7.2) to ≤10 mg/mL. Sonication or gentle heating (≤40°C) aids dissolution. Note that residual organic solvents >0.1% may interfere with biological assays .

Q. What safety protocols are critical when handling this compound compounds?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste Disposal : Neutralize thiol-containing waste with oxidizing agents (e.g., hydrogen peroxide) before disposal. Refer to Safety Data Sheets (SDS) for specific hazards, as some derivatives may cause skin/eye irritation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced antimicrobial activity?

SAR studies highlight the importance of substituents at the 2- and 4-positions. For example:

- Methylthio (-SMe) groups at C-2 improve lipophilicity and membrane penetration, enhancing activity against Gram-positive bacteria .

- Hydroxymethyl (-CH2OH) at C-5 increases hydrogen-bonding potential, improving target binding (e.g., to bacterial dihydrofolate reductase) . Computational modeling (e.g., molecular docking) paired with in vitro MIC assays can validate these hypotheses .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound derivatives?

Electrophilic substitutions (e.g., bromination, cyanation) preferentially occur at C-3 due to electron-donating effects of the thiol group, which activates adjacent positions. For instance, bromination of 4-substituted pyrazolo[3,4-d]pyrimidines yields 3-bromo derivatives, confirmed by X-ray crystallography . Kinetic studies (second-order rate constants) and Hammett plots can further elucidate substituent effects .

Q. How do crystallographic data resolve contradictions in reported biological activities of this compound derivatives?

Conflicting bioactivity data (e.g., anticancer vs. antitubercular efficacy) may arise from polymorphic crystal forms or solvate formation. For example, a 1-methyl-4-methylsulfanyl derivative crystallizes in a monoclinic system (P21/c), with intermolecular S···N interactions stabilizing the active conformation. Comparative XRD and bioassays under standardized conditions (e.g., fixed solvent systems) can reconcile discrepancies .

Q. What methodologies are recommended for analyzing contradictory data in thiol-quantification assays?

- Fluorogenic Derivatization : Use 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin to tag thiols, with detection limits ≤1 µM. Calibrate against known standards (e.g., glutathione) to mitigate interference from spermidine conjugates .

- Statistical Validation : Apply Grubbs' test to identify outliers in replicate HPLC or LC-MS datasets. Contradictions in kinetic data (e.g., variable IC50 values) may require re-evaluation of assay conditions (pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.